



Application Notes and Protocols for Activity-Based Protein Profiling Using DCG-04

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Compound of Interest					
Compound Name:	DCG04				
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Introduction

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy for the functional analysis of enzymes in complex biological systems. This technique utilizes active site-directed covalent probes to label and identify active enzymes. DCG-04 is a widely used activity-based probe for the study of cysteine cathepsins, a family of proteases involved in various physiological and pathological processes, including immune responses, cancer progression, and neuroinflammation.[1][2][3]

DCG-04 is a derivative of the natural product E-64, a potent and irreversible inhibitor of papain-family cysteine proteases.[4] The probe consists of a reactive epoxide "warhead" that covalently modifies the active site cysteine residue, a peptide recognition element, and a reporter tag, which is typically biotin for affinity purification or a fluorophore for direct visualization.[5] This covalent and irreversible binding allows for the specific detection and quantification of catalytically active cysteine proteases.[6]

These application notes provide detailed protocols for the use of DCG-04 in various experimental settings, from in vitro enzyme analysis to in vivo studies in animal models.

Principle of DCG-04-Based ABPP



The core principle of DCG-04-based ABPP lies in its mechanism-based inactivation of target cysteine proteases. The epoxide electrophile of DCG-04 is attacked by the nucleophilic thiol group of the active site cysteine residue of a cathepsin. This results in the formation of a stable, covalent thioether bond, effectively and irreversibly inhibiting the enzyme. Because this reaction is dependent on the catalytic activity of the enzyme, DCG-04 specifically labels active proteases, providing a direct measure of their functional state.

The reporter tag on DCG-04 enables the subsequent detection and identification of the labeled enzymes. Biotinylated DCG-04 allows for the enrichment of labeled proteases from complex mixtures using streptavidin affinity chromatography, followed by identification via mass spectrometry.[7] Fluorescently tagged DCG-04 permits the direct visualization of active proteases in gels or through microscopy.[8]

Data Presentation Quantitative Analysis of Active Cysteine Proteases

The following tables summarize representative quantitative data that can be obtained from ABPP experiments using DCG-04.

Target Protease	Sample Type	Method	Quantitative Readout	Reference
Cathepsin B	Murine Macrophage Lysate	Competitive ABPP with DCG- 04	IC50: ~1 μM (for an experimental inhibitor)	[9]
Cathepsin L	Secretory Vesicle Lysate	DCG-04 Affinity Labeling	~90-fold enrichment of activity	[2]
Cathepsin Z	Polyp Tissue Extract	DCG-04 Labeling & Western Blot	Increased activity in polyps vs. healthy tissue	[2]
Cathepsin B, L, S, X	Mouse Liver Lysate (in vivo)	Cy5-DCG-04 Labeling & IP	Confirmation of in vivo labeling	[5]



Note: The data presented are illustrative of the types of quantitative results that can be obtained and are based on findings reported in the cited literature. For specific quantitative datasets, users should refer to the supplementary information of the relevant publications.

Experimental Protocols

I. In Vitro Labeling of Purified Cysteine Proteases

This protocol is suitable for confirming the reactivity of DCG-04 with a purified cysteine protease or for assessing the potency of a novel inhibitor in a competitive profiling experiment.

Materials:

- Purified active cysteine protease (e.g., Cathepsin X)
- DCG-04 (biotinylated or fluorescently tagged)
- Reaction Buffer: 50 mM Sodium Acetate (NaOAc), 2 mM Dithiothreitol (DTT), 5 mM Magnesium Chloride (MgCl₂), pH 5.5
- SDS-PAGE loading buffer
- SDS-PAGE gels and running buffer
- For biotinylated DCG-04: Streptavidin-HRP conjugate and chemiluminescent substrate
- For fluorescently tagged DCG-04: A gel scanner with appropriate excitation and emission filters

Procedure:

- Dilute the purified cysteine protease to a final concentration of 100-200 nM in the reaction buffer.
- For direct labeling: Add DCG-04 to a final concentration of 1-5 μM.
- For competitive profiling: Pre-incubate the protease with varying concentrations of a test inhibitor for 30 minutes at room temperature. Then, add DCG-04 to a final concentration of 1-5 μM.



- Incubate the reaction mixture for 30-60 minutes at 37°C.
- Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.
- Separate the proteins by SDS-PAGE.
- For fluorescently tagged DCG-04: Visualize the labeled proteases by scanning the gel using an appropriate fluorescence scanner.
- For biotinylated DCG-04: Transfer the proteins to a nitrocellulose or PVDF membrane, block the membrane, and probe with streptavidin-HRP followed by a chemiluminescent substrate to detect the labeled proteases.

II. Labeling of Cysteine Proteases in Cell Lysates

This protocol describes the profiling of active cysteine proteases in a complex biological sample, such as a cell lysate.

Materials:

- · Cultured cells
- Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitor cocktail (without cysteine protease inhibitors)
- DCG-04 (biotinylated)
- Streptavidin-agarose beads
- Wash Buffer: PBS with 0.1% Tween-20
- Elution Buffer: 2x SDS-PAGE loading buffer
- · Mass spectrometer for protein identification

Procedure:

Harvest and wash the cells with cold PBS.



- Lyse the cells in Lysis Buffer on ice for 30 minutes with occasional vortexing.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
- Dilute the lysate to a final protein concentration of 1-2 mg/mL with Lysis Buffer.
- Add biotinylated DCG-04 to a final concentration of 2-5 μM.
- Incubate for 1 hour at 37°C.
- Add pre-washed streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.
- Wash the beads three times with Wash Buffer.
- Elute the bound proteins by boiling the beads in 2x SDS-PAGE loading buffer for 5 minutes.
- Separate the eluted proteins by SDS-PAGE and visualize by Coomassie or silver staining.
- Excise the protein bands of interest and identify the proteins by in-gel digestion followed by mass spectrometry.

III. In Vivo Labeling of Cysteine Proteases in a Mouse Model

This protocol provides a general guideline for the in vivo application of DCG-04 to profile active cysteine proteases in a mouse model. All animal procedures must be approved by the relevant institutional animal care and use committee.

Materials:

- Cy5-DCG-04 (or other fluorescently tagged, cell-permeable version)
- Anesthetic



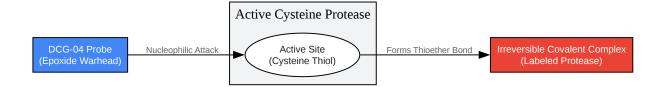
- Tissue homogenization buffer
- Surgical tools for tissue collection

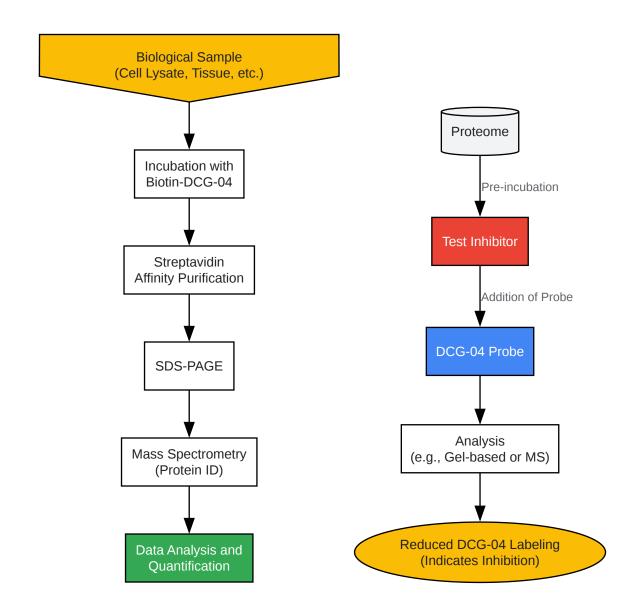
Procedure:

- Administer Cy5-DCG-04 to the mouse via intravenous (i.v.) or intraperitoneal (i.p.) injection.
 The optimal dose and route of administration should be determined empirically.
- Allow the probe to circulate for a predetermined amount of time (e.g., 2-4 hours).
- Euthanize the mouse and harvest the tissues of interest.
- Homogenize the tissues in a suitable lysis buffer.
- Clarify the tissue lysates by centrifugation.
- Separate the proteins from the tissue lysates by SDS-PAGE.
- Visualize the in vivo labeled proteases by scanning the gel with a fluorescence scanner.
- The identity of the labeled bands can be confirmed by immunoprecipitation with specific antibodies against the cathepsins of interest, followed by in-gel fluorescence scanning.[5]

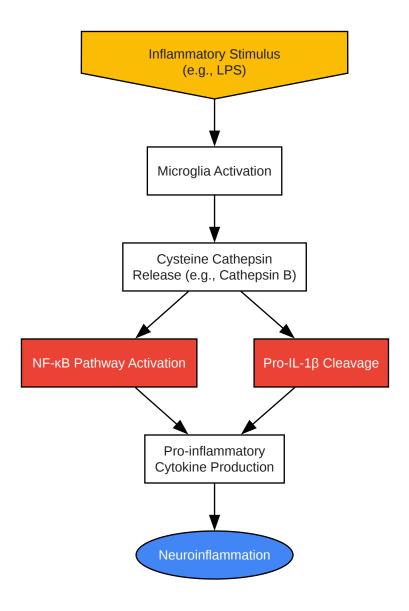
Visualizations Mechanism of DCG-04 Action











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